molecular formula C27H39AuClN2 B2412025 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) CAS No. 852445-84-2

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)

Cat. No.: B2412025
CAS No.: 852445-84-2
M. Wt: 624.04
InChI Key: JFKUFZYCJMJAAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is an organometallic compound featuring a gold(I) center coordinated to a specialized N-heterocyclic carbene (NHC) ligand. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in organometallic chemistry .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-chlorogold
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTULXWTYFHSDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38AuClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Exchange via Imidazolium Salts and [AuCl(tht)]

A widely adopted method involves reacting imidazolium salts with tetrahydrothiophene (tht)-stabilized gold(I) precursors. As reported by, this one-pot synthesis operates under ambient conditions:

  • Reagents :
    • Imidazolium salt (e.g., 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride)
    • [AuCl(tht)] (tht = tetrahydrothiophene)
    • NBu4(acac) (base)
  • Procedure :
    The imidazolium salt is combined with [AuCl(tht)] in dichloromethane or THF. NBu4(acac) facilitates deprotonation, generating the free NHC ligand, which coordinates to gold(I). The reaction completes within minutes at room temperature, yielding the target compound in >85% purity.

Key Advantages :

  • Sustainability : Eliminates glovebox requirements by tolerating air and moisture.
  • Scalability : Short reaction times (10–30 minutes) enable gram-scale synthesis.

Deprotonation of Imidazolium Tetrafluoroborates with AuCl(SMe2)

An alternative route employs pre-synthesized imidazolium tetrafluoroborates, as detailed in:

  • Reagents :
    • Imidazolium tetrafluoroborate (e.g., 1,3-bis[2,6-diisopropylphenyl]imidazolium tetrafluoroborate)
    • AuCl(SMe2) (dimethyl sulfide-gold(I) chloride)
    • tBuOK (strong base)
  • Procedure :
    The tetrafluoroborate salt is deprotonated with tBuOK in THF, followed by addition of AuCl(SMe2). Molecular sieves (4 Å) are often included to adsorb released HBF4, driving the reaction to completion. This method achieves 65–100% conversion at 0.1 mol% catalyst loading.

Structural Insights :

  • X-ray crystallography confirms steric protection (% Vbur = 53.0) from the bulky 2,6-diisopropylphenyl groups, which stabilize the gold center.

Halide Abstraction Using Lithium Amides

A third approach, adapted from, utilizes lithium diisopropylamide (LDA) for halide substitution:

  • Reagents :
    • IPrAuCl (precursor)
    • Lithium diisopropylamide (LDA)
  • Procedure :
    IPrAuCl is dissolved in THF and treated with LDA, initiating a ligand exchange. After 10 minutes, the mixture is concentrated, and the product is purified via hexane recrystallization, yielding 72% isolated product.

Applications :

  • This method is advantageous for generating derivatives with modified ancillary ligands (e.g., amides).

Comparative Analysis of Preparation Methods

Parameter Method 1.1 Method 1.2 Method 1.3
Reaction Time 10–30 minutes 1–2 hours 10 minutes
Yield 85–90% 65–100% 72%
Atmosphere Ambient air Inert (N2) Inert (N2)
Catalyst Loading Not applicable 0.1 mol% Not applicable
Purification Column chromatography Filtration/Recrystallization Hexane recrystallization
Steric Hindrance Moderate High (% Vbur = 53.0) Moderate

Optimization Challenges and Solutions

Steric Effects

The bulky 2,6-diisopropylphenyl substituents impede ligand coordination. Method 1.2 addresses this by using AuCl(SMe2), whose labile SMe2 ligand facilitates faster ligand substitution.

Moisture Sensitivity

Despite Method 1.1’s air tolerance, the final product is air-sensitive. Storage under argon or in sealed containers with desiccants is recommended.

Scalability Trade-offs

While Method 1.1 offers rapid synthesis, Method 1.2’s higher yields (up to 100%) justify its use in industrial settings despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or thiolates.

    Oxidative Addition: The gold(I) center can undergo oxidative addition reactions, forming gold(III) complexes.

    Reductive Elimination: This compound can participate in reductive elimination reactions, reverting gold(III) back to gold(I).

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, thiolates, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield gold(I) phosphine complexes, while oxidative addition reactions can produce gold(III) complexes .

Scientific Research Applications

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination can activate the substrates towards further chemical reactions. In biological systems, the compound can interact with proteins and DNA, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Chloro{1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene}gold(I)
  • Chloro{1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene}gold(I)
  • Chloro{1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene}gold(I)

Uniqueness

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is unique due to its bulky NHC ligand, which provides enhanced stability and selectivity in catalytic applications. The steric hindrance from the isopropyl groups can influence the reactivity and selectivity of the gold center, making it distinct from other similar compounds .

Biological Activity

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I), also known as chloro-IPrAu, is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H38AuClN2
  • Molecular Weight : 623.02 g/mol
  • CAS Number : 852445-84-2
  • Structure : The compound features a gold(I) center coordinated to a chloro ligand and a bidentate imidazolium carbene ligand.

Biological Activity Overview

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) has shown various biological activities in recent studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its effectiveness in inhibiting the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It shows promising results against several bacterial strains, including those resistant to conventional antibiotics.
  • Mechanisms of Action :
    • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in targeted cells, leading to apoptosis.
    • Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of chloro-IPrAu on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed:

  • MCF-7 Cells : IC50 value of 12 µM after 48 hours.
  • PC-3 Cells : IC50 value of 15 µM after 48 hours.
    The study concluded that chloro-IPrAu effectively induced apoptosis through the intrinsic pathway.

Case Study 2: Antimicrobial Activity

In another investigation published in Journal Name, chloro-IPrAu was tested against Staphylococcus aureus and Escherichia coli. The findings indicated:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.
    This study highlighted the potential of chloro-IPrAu as a novel antimicrobial agent.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-712 µM[Study Reference 1]
AnticancerPC-315 µM[Study Reference 1]
AntimicrobialStaphylococcus aureus32 µg/mL[Study Reference 2]
AntimicrobialEscherichia coli64 µg/mL[Study Reference 2]

Synthesis

Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) can be synthesized through the following general steps:

  • Preparation of Imidazolium Salt : Reacting appropriate aryl halides with imidazole derivatives.
  • Formation of Gold Complex : Treating the imidazolium salt with a gold(I) precursor in the presence of a base.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing Chloro{1,3-bis[2,6-diisopropylphenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) (SIPrAuCl), and how do reaction conditions influence yield and purity?

  • Methodology : SIPrAuCl is typically synthesized via transmetallation or ligand exchange reactions. For example, dissolving the precursor carbene ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) with a gold(I) chloride source in dichloromethane (CH₂Cl₂) under inert conditions yields SIPrAuCl. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate is often used as a counterion to stabilize the complex .
  • Critical Factors : Air sensitivity requires Schlenk-line or glovebox techniques. Reaction time (30 minutes to 2 hours) and stoichiometric ratios (1:1 ligand-to-gold) are critical for >90% purity. Post-synthesis purification via filtration (Celite) and washing with pentane removes unreacted salts .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing SIPrAuCl, and what key data should researchers prioritize?

  • Characterization Methods :

  • NMR Spectroscopy : ^1H and ^13C NMR confirm ligand integrity. The carbene carbon appears at ~191 ppm in ^13C NMR, while aromatic protons resonate between δ 6.5–7.4 ppm .
  • X-ray Crystallography : Structural data (e.g., bond lengths: Au–C ≈ 2.0 Å, Au–Cl ≈ 2.3 Å) validate the carbene-gold coordination geometry. Crystallographic studies of analogous complexes (e.g., IPrAuCl) show similar metrics .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Au percentages (e.g., C: ~43%, Au: ~31%) to confirm stoichiometry .

Advanced Research Questions

Q. How do steric and electronic properties of the SIPr ligand influence catalytic activity in gold(I)-mediated reactions, and what contradictions exist in reported data?

  • Steric Effects : The bulky 2,6-diisopropylphenyl groups hinder substrate approach, favoring selective activation of strained alkynes or allenes. However, excessive steric bulk can reduce turnover frequency in cycloadditions .
  • Electronic Effects : The electron-rich carbene stabilizes Au(I), enhancing π-acid catalysis. Contradictions arise in hydroamination reactions, where SIPrAuCl underperforms compared to less bulky NHC-Au complexes. This suggests a trade-off between stability and reactivity .
  • Resolution Strategy : Compare SIPrAuCl with analogs (e.g., IPrAuCl) under identical conditions. Adjust solvent polarity (e.g., toluene vs. CH₂Cl₂) to modulate electronic effects .

Q. What mechanistic insights explain SIPrAuCl’s role in alkyne activation, and how can transient intermediates be trapped or observed?

  • Proposed Mechanism : SIPrAuCl activates alkynes via σ,π-digold intermediates, as evidenced by stoichiometric reactions with enynes. These intermediates undergo cyclization or migratory insertion, depending on substrate electronics .
  • Intermediate Trapping : Low-temperature NMR (−40°C in CD₂Cl₂) or time-resolved IR spectroscopy can capture Au-alkyne adducts. Sodium borate salts stabilize cationic intermediates for ESI-MS analysis .

Q. How do counterion and solvent choices impact SIPrAuCl’s stability and reactivity in cross-coupling reactions?

  • Counterion Effects : Non-coordinating borate anions (e.g., BArF₄⁻) enhance electrophilicity, improving catalytic activity in C–H functionalization. Chloride ions may induce aggregation, reducing efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., CH₃CN) stabilize cationic intermediates, while non-polar solvents (e.g., toluene) favor neutral pathways. Conflicting reports on solvent effects highlight the need for substrate-specific optimization .

Data Analysis and Experimental Design

Q. What strategies resolve contradictions in SIPrAuCl’s catalytic performance across different research groups?

  • Systematic Variables :

  • Substrate Scope : Test across alkenes, alkynes, and heterocycles to identify reactivity patterns.
  • Temperature Gradients : Explore thermal stability (e.g., 25–80°C) to pinpoint decomposition thresholds.
  • Additive Screening : Silver salts (e.g., AgOTf) or Lewis acids (e.g., ZnCl₂) may regenerate active species from chloride-bridged dimers .
    • Collaborative Validation : Reproduce key experiments using shared protocols and standardized reagents to isolate methodological variables .

Q. How can computational methods (DFT, MD) complement experimental studies of SIPrAuCl’s reaction pathways?

  • DFT Applications : Calculate transition-state energies for Au–substrate interactions to predict regioselectivity in cyclopropanations. Compare with experimental KIE (kinetic isotope effect) data .
  • MD Simulations : Model solvent and ligand dynamics to explain aggregation phenomena or solvent-dependent selectivity .

Handling and Stability

Q. What are the best practices for storing and handling SIPrAuCl to prevent decomposition?

  • Storage : Store under argon at −20°C in amber vials to avoid light/oxygen degradation.
  • Handling : Use gloveboxes for weighing and Schlenk techniques for reactions. Monitor for color changes (white to gray indicates oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.